Direct Brown 222
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N8O6S.2Na/c1-18-14-21(4-11-27(18)39-38-24-8-13-30(43)26(17-24)34(44)45)22-5-12-28(19(2)15-22)40-42-33-31(35)20(3)16-29(32(33)36)41-37-23-6-9-25(10-7-23)49(46,47)48;;/h4-17,43H,35-36H2,1-3H3,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCAYVWYHUKGF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])C)C)N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N8Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070127 | |
| Record name | C.I. Direct Brown 222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64743-15-3 | |
| Record name | Benzoic acid, 5-(2-(4'-(2-(2,6-diamino-3-methyl-5-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Brown 222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Characterization Methodologies for Direct Brown 222 and Its Transformation Products
Spectroscopic Techniques for Qualitative and Quantitative Analysis
Spectroscopic methods are fundamental in elucidating the structural features and concentration of Direct Brown 222.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Insights
Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule. nih.gov It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. nih.gov This absorption pattern creates a unique spectral "fingerprint" of the molecule. nih.govthermofisher.com
For this compound, an azo dye, FTIR spectroscopy can confirm the presence of key functional groups such as N=N (azo), -OH (hydroxyl), -SO3H (sulfonic acid), and aromatic C-H and C=C bonds. The analysis of FTIR spectra can provide valuable insights into the degradation mechanism of the dye. frontiersin.org Changes in the FTIR spectrum, such as the disappearance of the azo bond peak or the appearance of new peaks corresponding to carboxyl or other groups, can indicate the breakdown of the parent molecule and the formation of transformation products. ieu.edu.tr
Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |
| O-H (hydroxyl) | 3200-3600 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=C (aromatic) | 1400-1600 | Stretching |
| N=N (azo) | 1400-1450 | Stretching |
| S=O (sulfonic acid) | 1340-1350, 1150-1160 | Asymmetric & Symmetric Stretching |
Source: Adapted from general FTIR correlation charts. Specific peak positions for this compound may vary.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides a molecular fingerprint of a substance. nih.govmdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While mechanistically different from FTIR, the information obtained is often complementary. Raman spectroscopy is particularly useful for identifying and characterizing molecules, offering high chemical specificity without the need for labels. acs.org
The Raman spectrum of this compound would exhibit a unique pattern of peaks corresponding to its various vibrational modes. The "fingerprint" region of the Raman spectrum, typically from 300 to 1900 cm⁻¹, is especially rich in information for characterizing molecules. spectroscopyonline.com This technique can be used to identify the compound and distinguish it from other structurally similar dyes. spectroscopyonline.com Furthermore, resonance Raman (RR) spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the analyte, can significantly enhance the signal intensity, allowing for the detection of very low concentrations. acs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. wisc.edubnl.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. bnl.govdiva-portal.org
When this compound is adsorbed onto a surface, such as a catalyst or a textile fiber, XPS can be used to analyze its surface chemistry. ncsu.edu The technique can provide the atomic concentrations of elements like carbon, nitrogen, oxygen, and sulfur present in the dye molecule on the surface. ifpenergiesnouvelles.fr Moreover, high-resolution XPS spectra can reveal the chemical states of these elements, for example, distinguishing between different oxidation states of sulfur or identifying the bonding environment of nitrogen in the azo group. ifpenergiesnouvelles.frrsc.org This information is crucial for understanding the interaction of the dye with surfaces and for studying surface-mediated transformation processes.
Chromatographic and Mass Spectrometric Approaches for Separation and Identification
Chromatographic techniques are essential for separating the components of a mixture, while mass spectrometry provides information about the mass and structure of the separated components.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. biomedres.usresearchgate.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound.
HPLC is a primary method for assessing the purity of this compound. researchgate.netvscht.cz By developing a suitable chromatographic method, typically involving a C18 reversed-phase column, the main dye peak can be separated from any impurities present in the commercial product. acs.org The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Furthermore, HPLC is invaluable for profiling the degradation products of this compound. europa.euderpharmachemica.com As the dye undergoes transformation, for example, through photocatalysis or biodegradation, HPLC can separate the remaining parent dye from the newly formed transformation products. scribd.commdpi.com This allows for the monitoring of the degradation process over time and the characterization of the degradation pathway. scribd.comresearchgate.net The use of a UV-Vis detector, often a diode array detector (DAD), allows for the acquisition of UV-Vis spectra for each separated peak, aiding in the initial identification of the transformation products. nih.govmdpi.com A study on the degradation of other direct dyes utilized HPLC to monitor their disappearance and the formation of byproducts. scribd.com
Table 3: Typical HPLC Parameters for Azo Dye Analysis
| Parameter | Value/Type |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer |
| Detection | UV-Vis (e.g., at 222 nm or λmax) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Source: General parameters from various studies on dye analysis. acs.orgderpharmachemica.com Method would need to be optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Structural Elucidation of Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally unstable compounds like this compound and its metabolites. This technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. In the study of azo dye degradation, LC-MS is used to separate the complex mixture of resulting products and determine their molecular weights and structures. nih.govdtu.dk
The degradation of azo dyes often involves the cleavage of the characteristic azo bond (–N=N–), leading to the formation of various aromatic amines and other byproducts. nih.govuga.edu LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the detailed structural elucidation of these metabolites. nih.govfrontiersin.org By selecting a parent ion and inducing fragmentation, a unique pattern of daughter ions is generated, which serves as a fingerprint for the metabolite's structure. frontiersin.org For instance, research on the degradation of the azo dye Reactive Black 5 utilized LC-MS/MS to identify and detail the degradation mechanism. nih.gov Similarly, studies on other azo dyes have successfully identified various transformation products by analyzing their mass-to-charge ratios and fragmentation patterns. nih.govfrontiersin.org
A typical LC-MS method for azo dye metabolite analysis might employ a C18 column with a mobile phase gradient of water (often with a formic acid modifier) and acetonitrile to separate the components of the mixture before they enter the mass spectrometer. frontiersin.orgmdpi.com
Table 1: Representative LC-MS Data for Azo Dye Metabolite Identification
| Identified Metabolite (Example from Azo Dye Degradation Studies) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Analytical Technique |
|---|---|---|---|
| Aniline | 94 | 77, 65 | LC-MS/MS |
| N,N-dimethyl-1,4-diaminobenzene | 137 | 122, 92 | LC-MS/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification
For the identification of volatile and semi-volatile compounds that may arise from the degradation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. uga.eduepa.gov This technique is particularly relevant when degradation is induced by processes like advanced oxidation or thermal treatment, which can break the dye molecule into smaller, more volatile fragments. mdpi.comnih.gov
Prior to GC-MS analysis, volatile compounds are typically extracted from the sample matrix. The separated compounds are then ionized and identified based on their mass spectra, which can be compared to established spectral libraries for confirmation. frontiersin.org Studies on the degradation of various azo dyes have utilized GC-MS to identify a range of volatile products, including phenols, aromatic amines, and other small organic molecules, providing valuable insights into the degradation pathways. frontiersin.orgmdpi.comneptjournal.com For instance, the degradation of Reactive Red 195 was shown to produce low molecular weight products identifiable by GC-MS. frontiersin.org
Table 2: Examples of Volatile Compounds Identified by GC-MS in Azo Dye Degradation Studies
| Volatile Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Degradation Source (Example) |
|---|---|---|---|
| Phenol | 9.8 | 94.11 | Bacterial Degradation of Drimaren Red CL-B frontiersin.org |
| Aniline | 8.5 | 93.13 | Reductive Degradation of Solvent Yellow 2 epa.gov |
| Naphthalene (B1677914) | 11.2 | 128.17 | Bacterial Degradation of Drimaren Red CL-B frontiersin.org |
This table provides examples from various degradation studies, as specific volatile products from this compound were not detailed in the search results.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. nih.govnih.gov This capability is crucial for the confident identification of the transformation products of this compound, especially in the absence of commercial standards. researchgate.netlcms.cz Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, which allows for the differentiation of molecules with very similar nominal masses. nih.govbioanalysis-zone.com
The use of LC-HRMS is a powerful approach for identifying novel metabolites from emerging contaminants. researchgate.netfrontiersin.org By combining the precise mass data with isotopic patterns and MS/MS fragmentation information, researchers can propose and confirm the structures of previously unknown transformation products. nih.govfrontiersin.org This has been demonstrated in studies of various contaminants where HRMS was essential for elucidating transformation pathways. frontiersin.orgduke.edu
Table 3: Comparison of Standard vs. High-Resolution Mass Spectrometry
| Feature | Standard Mass Spectrometry (e.g., Quadrupole) | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |
|---|---|---|
| Mass Accuracy | Low to moderate | High (< 5 ppm) nih.gov |
| Resolving Power | Lower | High nih.gov |
| Primary Use | Quantification of known compounds | Identification of unknowns, structural elucidation researchgate.netbioanalysis-zone.com |
| Output | Nominal mass | Precise mass, elemental formula determination nih.gov |
Microscopic and Surface Characterization Techniques for Material Interaction Studies
Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents and Catalysts
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. nih.gov In the context of treating wastewater containing this compound, SEM is extensively used to analyze the adsorbents and catalysts involved. nih.gov It provides high-resolution images of the material's surface, revealing details about its texture, porosity, and the shape and size of its constituent particles. cabidigitallibrary.orgiwaponline.com
By comparing SEM images of an adsorbent before and after contact with a dye solution, researchers can observe changes such as the filling of pores or the formation of a dye layer on the surface, which provides direct evidence of adsorption. cabidigitallibrary.org For catalytic materials, SEM can reveal the morphology that influences catalytic activity and can be used to monitor structural changes like particle aggregation that may occur during the degradation process. nih.govrsc.orgacs.org
Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization
For even higher magnification and the ability to view the internal structure of materials, Transmission Electron Microscopy (TEM) is employed. nih.gov This is particularly valuable for characterizing the nanoscale materials often used as highly effective catalysts and adsorbents. acs.orgresearchgate.net TEM can determine the size, shape, and crystalline structure of nanoparticles, as well as how they are dispersed on a support material. researchgate.netmdpi.com
The catalytic activity of nanoparticles is often strongly dependent on their size, making TEM a critical tool for catalyst development. mdpi.com For example, in studies of photocatalytic degradation of azo dyes, TEM has been used to confirm the size and morphology of the nanocatalysts, such as ZnO and TiO2 nanoparticles. acs.orgresearchgate.netresearchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Adsorbate Layer Imaging
Atomic Force Microscopy (AFM) offers nanoscale, three-dimensional imaging of surfaces. rsc.org A key advantage of AFM is its ability to operate in both air and liquid environments, allowing for the study of dye-surface interactions under conditions that more closely mimic a real system. scirp.org
AFM can visualize the surface of an adsorbent and reveal the formation of an adsorbed layer of dye molecules, providing information on the layer's thickness and uniformity. scirp.orgacs.org This helps in understanding the mechanism of adsorption. Furthermore, AFM can quantify changes in surface roughness of adsorbents and catalysts, a parameter that can significantly impact their performance in dye removal. rsc.orgresearchgate.netjecst.org For instance, AFM has been used to study the adsorption of azo dyes on various surfaces, revealing details about the arrangement of the adsorbed molecules. acs.org
Table 4: Summary of Microscopic and Surface Characterization Techniques
| Technique | Primary Information Obtained | Typical Application for this compound Studies |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, texture, porosity, particle size and shape. cabidigitallibrary.orgiwaponline.com | Characterizing adsorbents and catalysts before and after dye interaction. nih.gov |
| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle size and distribution, crystallinity. researchgate.netmdpi.com | Characterizing the nanoscale features of catalysts and adsorbents. acs.org |
| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, adsorbate layer imaging. rsc.orgscirp.org | Visualizing adsorbed dye layers and measuring changes in surface roughness. acs.orgresearchgate.net |
X-ray Diffraction (XRD) Analysis for Crystalline Structure and Phase Identification of Associated Materials
X-ray Diffraction (XRD) is a powerful non-destructive technique primarily used for the phase identification of crystalline materials and can provide detailed information on their unit cell dimensions. cityu.edu.hk The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the planes of atoms in a crystalline sample, a phenomenon described by Bragg's Law. hbni.ac.in This interaction produces a unique diffraction pattern, which serves as a fingerprint for the crystalline phases present.
In the context of this compound, XRD analysis is instrumental in characterizing any solid-phase materials involved in its synthesis, purification, or degradation processes. For instance, if a catalyst is used for the degradation of the dye, XRD can identify the crystalline structure of the catalyst before and after the reaction, revealing any changes in its phase composition or crystal lattice parameters. cityu.edu.hk The technique involves directing a beam of X-rays onto a powdered sample and measuring the intensity of the diffracted X-rays at various angles (2θ). opengeology.orgnist.gov
The resulting diffractogram, a plot of intensity versus 2θ, contains peaks at specific angles that correspond to the interplanar spacings (d-values) of the crystalline material. opengeology.org By comparing these d-values and their relative intensities to a database of known materials, the crystalline components of the sample can be identified. nist.gov Furthermore, XRD can be used to determine the degree of crystallinity and crystallite size of a material.
Table 1: Representative XRD Data Interpretation
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase Assignment |
| 25.3 | 3.52 | 100 | Anatase TiO₂ (101) |
| 37.8 | 2.38 | 30 | Anatase TiO₂ (004) |
| 48.0 | 1.89 | 45 | Anatase TiO₂ (200) |
| 53.9 | 1.70 | 25 | Anatase TiO₂ (105) |
| 55.1 | 1.67 | 35 | Anatase TiO₂ (211) |
This table is a hypothetical representation of XRD data for a titanium dioxide catalyst, a material sometimes used in the photocatalytic degradation of dyes. The data illustrates how peak positions and intensities are used to identify a specific crystalline phase.
Electrochemical Characterization Techniques for Reaction Pathway Elucidation
Electrochemical techniques are vital for investigating the redox properties and degradation pathways of organic compounds like this compound. mdpi.com These methods provide valuable insights into the electron transfer reactions that govern the transformation of the dye molecule.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interfaces and the processes that occur at them, such as charge transfer and mass transport. gscsg.com EIS is particularly useful for evaluating the performance and degradation of materials in electrochemical systems. tuvaustria.comresearchgate.net The technique works by applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. gscsg.com
In the study of this compound degradation, EIS can be used to monitor changes in the electrode-electrolyte interface. rsc.org For example, the formation of an insulating layer of degradation products on the electrode surface can be detected as an increase in the charge transfer resistance. gscsg.com The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. Different electrochemical processes, such as solution resistance, charge transfer resistance, and diffusion, have characteristic signatures in the Nyquist plot.
Table 2: Hypothetical EIS Data for this compound Degradation
| Time (min) | R_s (Ω) | R_ct (Ω) | C_dl (μF) |
| 0 | 10.2 | 550 | 25.3 |
| 30 | 10.5 | 870 | 22.1 |
| 60 | 10.8 | 1250 | 19.8 |
| 90 | 11.2 | 1800 | 17.5 |
This table presents hypothetical data illustrating the change in solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl) over time during the electrochemical degradation of this compound. An increasing R_ct suggests the formation of an inhibiting layer on the electrode surface.
Photocurrent response measurement is a key technique for evaluating the efficiency of photo-induced charge separation and transfer in photocatalytic systems. unican.es When a photocatalyst is illuminated with light of sufficient energy, electron-hole pairs are generated. beilstein-journals.org The ability of these charge carriers to separate and migrate to the surface of the catalyst is crucial for initiating the redox reactions that lead to the degradation of pollutants like this compound.
The photocurrent response is measured by applying a constant potential to a working electrode made of the photocatalytic material and monitoring the current as the light is turned on and off. A significant and stable increase in current upon illumination indicates efficient charge separation and transfer. rsc.org The magnitude of the photocurrent can be correlated with the photocatalytic activity of the material. beilstein-journals.org
Table 3: Illustrative Photocurrent Response Data
| Catalyst | Light Condition | Photocurrent Density (μA/cm²) |
| Catalyst A | Dark | ~0 |
| Catalyst A | Light On | 1.5 |
| Catalyst B | Dark | ~0 |
| Catalyst B | Light On | 3.2 |
This table provides a simplified comparison of the photocurrent response of two different hypothetical photocatalysts, suggesting that Catalyst B exhibits more efficient charge separation under illumination.
Degradation and Remediation Pathways for Direct Brown 222 in Aqueous Environments
Photocatalytic Degradation Studies
Investigation of Photocatalytic Reaction Mechanisms
Electron-Hole Separation and Recombination Dynamics
In photocatalysis, the absorption of light by a semiconductor material generates electron-hole pairs. The efficiency of the degradation process is heavily dependent on the effective separation of these charge carriers and the prevention of their recombination. Various strategies, such as the creation of heterojunctions or doping with other elements, are often employed to enhance charge separation, thereby increasing the lifetime of the electrons and holes available to participate in redox reactions. However, no studies were identified that investigate the specific electron-hole dynamics during the photocatalytic treatment of Direct Brown 222.
Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)
Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), are the primary agents responsible for the degradation of organic pollutants in photocatalytic processes. These highly reactive species are formed when photo-generated electrons and holes interact with water and dissolved oxygen. They attack the complex structure of dye molecules, breaking them down into simpler, less harmful compounds. Scavenger experiments are typically used to identify the dominant ROS in a specific photocatalytic system. For this compound, there is no available research identifying the specific ROS involved in its degradation or their relative contributions.
Z-Scheme Electron Transfer Pathways
A Z-scheme photocatalytic system mimics natural photosynthesis to achieve more efficient charge separation and stronger redox potential. In a direct Z-scheme system, two different semiconductors are combined, and the photo-generated electrons in the semiconductor with a higher conduction band potential recombine with the holes in the semiconductor with a lower valence band potential. This leaves electrons with strong reduction ability and holes with strong oxidation ability available for the degradation reaction. There is currently no literature available that describes the application or investigation of Z-scheme photocatalysis for the degradation of this compound.
Optimization of Photocatalytic System Parameters
The efficiency of photocatalytic degradation is influenced by several operational parameters. Optimizing these factors is critical for the practical application of the technology.
Effect of Initial Dye Concentration
The initial concentration of the dye also plays a significant role. Generally, the degradation rate decreases as the initial dye concentration increases. This is because with a higher concentration of dye molecules, more of them are adsorbed on the surface of the photocatalyst, which can inhibit the penetration of light to the catalyst surface. Without specific studies, the kinetics of this compound degradation at different initial concentrations remain unknown.
Impact of Solution pH and Temperature
The pH of the solution can affect the surface charge of the photocatalyst and the chemical structure of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface and the subsequent degradation efficiency. Temperature can also affect the reaction kinetics. While photocatalysis is not highly temperature-dependent, moderate increases in temperature can sometimes enhance the degradation rate. The optimal pH and temperature conditions for the photocatalytic degradation of this compound have not been determined.
Due to the absence of specific research, no data tables or detailed findings for this compound can be provided.
Role of Light Source and Intensity
The efficiency of the photocatalytic degradation of azo dyes, including this compound, is critically dependent on the characteristics of the light source, particularly its wavelength and intensity. The process is initiated when a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. Consequently, light sources capable of emitting in the UV or UV-visible spectrum, such as mercury lamps, are commonly employed in laboratory studies. opensciencepublications.com
The relationship between light intensity and the rate of photocatalytic degradation is complex and can be categorized into three distinct regimes:
Low Light Intensity: At lower intensities, the degradation rate is typically directly proportional to the light intensity (a first-order relationship). In this range, the generation of electron-hole pairs is the rate-limiting step, and an increase in photon flux leads to a corresponding increase in the formation of reactive oxidative species. researchgate.netresearchgate.net
Intermediate Light Intensity: As the intensity increases, the relationship often transitions to being proportional to the square root of the light intensity. This half-order dependency arises as the rate of electron-hole recombination becomes more significant, competing with their separation and migration to the catalyst surface. researchgate.net
High Light Intensity: At very high light intensities, the degradation rate can become independent of the light intensity (a zero-order relationship). researchgate.net This plateau occurs because the catalyst's surface becomes saturated with photons. At this point, the rate-limiting factors are no longer the photon flux but other parameters, such as the concentration of the dye, the availability of active sites on the catalyst, or the mass transfer of reactants and products. nih.govirost.ir
| Light Intensity Level | Relationship to Degradation Rate | Primary Rate-Limiting Factor |
|---|---|---|
| Low | Directly Proportional (First Order) | Photon Flux / Electron-Hole Pair Generation |
| Intermediate | Proportional to Square Root (Half Order) | Electron-Hole Recombination |
| High | Independent (Zero Order) | Catalyst Surface Saturation / Reactant Concentration |
Synergistic Effects with Auxiliary Oxidizing Agents (e.g., H2O2)
The efficiency of photocatalytic systems for degrading this compound can be significantly enhanced through the addition of auxiliary oxidizing agents, with hydrogen peroxide (H2O2) being a prominent example. The interaction between the photocatalyst, UV-visible light, and H2O2 creates a synergistic effect that accelerates the degradation of the dye molecules. nih.gov
The primary mechanisms behind this synergy include:
Inhibition of Electron-Hole Recombination: Hydrogen peroxide is an effective electron scavenger. It traps the photo-generated electrons from the conduction band of the photocatalyst. nih.govresearchgate.net This process is crucial as it reduces the probability of electron-hole recombination, thereby increasing the availability of holes and other reactive species to participate in oxidation reactions. researchgate.net
Identification and Characterization of Photocatalytic Degradation Intermediates
The complete mineralization of a complex molecule like this compound into benign end-products such as carbon dioxide and water is a multi-step process involving numerous transient chemical intermediates. Understanding the degradation pathway requires the identification of the primary reactive species responsible for the breakdown of the dye.
The principal method used to elucidate these mechanisms is the implementation of scavenger or trapping experiments. nih.govmdpi.com In this technique, specific chemical agents are introduced into the reaction mixture to selectively quench or "scavenge" a particular type of reactive species. By observing the resulting effect on the degradation rate, the relative importance of each species can be determined. A significant inhibition of the degradation rate in the presence of a specific scavenger indicates that the quenched species plays a critical role in the reaction pathway. mdpi.com
The key reactive species in most photocatalytic degradation processes and their common scavengers are:
Hydroxyl Radicals (•OH): These are powerful oxidants that can non-selectively attack the dye molecule. They are effectively scavenged by alcohols, such as Isopropanol (IPA). nih.govmdpi.com
Superoxide Radicals (•O₂⁻): Formed from the reaction of photo-generated electrons with dissolved oxygen, these radicals are also key contributors to the degradation process. p-Benzoquinone (BQ) is a commonly used scavenger for superoxide radicals. mdpi.commdpi.com
Photogenerated Holes (h⁺): These are powerful oxidizing sites on the catalyst surface. Their role can be investigated using scavengers like Ethylenediaminetetraacetic acid (EDTA-2Na) or ammonium (B1175870) oxalate. mdpi.commdpi.com
Through these experiments, it has been established that the degradation of azo dyes typically begins with an attack by these reactive species on the chromophoric azo linkages (–N=N–), leading to the initial decolorization of the solution. This is followed by the progressive cleavage and oxidation of the resulting aromatic intermediates, ultimately leading to mineralization. mdpi.com
| Reactive Species | Common Scavenger | Role in Degradation |
|---|---|---|
| Hydroxyl Radical (•OH) | Isopropanol (IPA) | Powerful, non-selective oxidizing agent that attacks dye structure. |
| Superoxide Radical (•O₂⁻) | p-Benzoquinone (BQ) | Contributes to the oxidative breakdown of the dye molecule. |
| Hole (h⁺) | EDTA-2Na, Ammonium Oxalate | Primary oxidizing site on the catalyst surface. |
Adsorptive Removal Mechanisms and Kinetics
Adsorption is a widely employed and highly effective technique for the removal of dyes from aqueous solutions due to its operational simplicity, cost-effectiveness, and high efficiency. mdpi.comresearchgate.net The process involves the mass transfer of the dye molecules (adsorbate) from the liquid phase onto the surface of a solid material (adsorbent).
Development and Performance Evaluation of Novel Adsorbent Materials
Significant research has been directed toward the development of novel adsorbent materials that offer high adsorption capacity, rapid kinetics, and economic viability. The focus has been on materials with large surface areas, high porosity, and specific surface functional groups that can effectively bind dye molecules. mdpi.comfrontiersin.org
Bio-adsorbents have emerged as an eco-friendly and low-cost alternative to conventional adsorbents. frontiersin.org These materials are derived from biological sources and possess inherent properties that make them suitable for dye removal.
Algae: Biomass from algae, particularly brown algae, has demonstrated significant potential as an adsorbent. jwent.netresearchgate.net The cell walls of algae are rich in polysaccharides and proteins, which provide a variety of functional groups—such as carboxyl (–COOH), hydroxyl (–OH), sulfate (B86663) (–OSO₃⁻), and amino (–NH₂) groups—that can serve as active binding sites for dye molecules through electrostatic interactions and complexation. frontiersin.orgjwent.net
Chitosan (B1678972) Composites: Chitosan is a linear polysaccharide derived from the deacetylation of chitin, which is commonly extracted from the shells of crustaceans like shrimp and crabs. mdpi.comnih.gov Its structure is rich in primary amine (–NH₂) and hydroxyl (–OH) functional groups, making it an exceptionally effective adsorbent for various pollutants, including dyes. nih.gov To improve its mechanical stability and performance in acidic conditions, chitosan is often cross-linked or incorporated into composite materials with other substances like polyvinyl alcohol or carbon nanoparticles. researchgate.netmdpi.com
| Bio-Adsorbent Material | Target Pollutant | Reported Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Modified Brown Algae | Crystal Violet | 279.14 | frontiersin.org |
| Magnetic Fucus vesiculosus (Brown Algae) | Methylene Blue | 577 | jwent.net |
| Chitosan-Hydrogel Granules (90% DD) | Reactive Black 5 | 1559.7 | nih.gov |
Carbonaceous materials are among the most versatile and widely used adsorbents due to their exceptional properties, including large specific surface areas, well-developed porous structures, and high chemical stability. mdpi.commdpi.com
Activated Carbon (AC): As a conventional adsorbent, activated carbon is produced from a variety of carbon-rich raw materials, including biomass. mdpi.com Its popularity stems from its very high surface area, which can reach up to 1100 m²/g, and significant pore volume, providing ample sites for dye adsorption. mdpi.com
Nanocarbons: Modern advancements have led to the development of carbon nanoadsorbents, such as Carbon Nanotubes (CNTs) and Graphene. mdpi.comresearchgate.net These materials possess highly ordered structures and superior surface properties compared to amorphous activated carbon. Their surfaces can also be readily functionalized with specific chemical groups to enhance their selectivity and adsorption capacity for targeted pollutants. mdpi.comresearchgate.net
| Property | Activated Carbon (AC) | Nanocarbons (CNTs, Graphene) |
|---|---|---|
| Structure | Amorphous, microporous/mesoporous | Highly ordered, crystalline (e.g., rolled graphene sheets) |
| Surface Area | High to very high (e.g., up to 1100 m²/g) | Very high theoretical surface area |
| Key Features | Widely available, cost-effective, established technology | Exceptional mechanical and chemical properties, high potential for surface functionalization |
Polymer-Based and Composite Adsorbents
The removal of azo dyes from aqueous environments can be effectively achieved using polymer-based and composite adsorbents. These materials are favored for their low cost, high efficiency, and potential for modification to enhance performance. Natural polymers, in particular, have gained significant attention due to their biocompatibility and abundance.
Chitosan, a biopolymer derived from chitin, is a prominent example of a polymer-based adsorbent used for dye remediation. scispace.commdpi.com Its structure is rich in amino (-NH2) and hydroxyl (-OH) functional groups, which serve as active sites for binding with dye molecules, especially anionic dyes like direct brown dyes. mdpi.com The protonated amino groups in acidic conditions create a positively charged surface, facilitating strong electrostatic attraction with anionic dye molecules. orientjchem.org
To illustrate the application of polymer-based adsorbents, the adsorption of the related compound, Direct Brown 95, onto chitosan has been investigated. In these studies, batch experiments are typically conducted to evaluate the effects of various parameters such as contact time, initial dye concentration, and temperature on adsorption capacity. Research has shown that chitosan can effectively remove direct brown dyes from aqueous solutions, with its performance being influenced by the physicochemical conditions of the water.
Metal-Organic Frameworks (MOFs) as High-Capacity Adsorbents
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. iwaponline.comrsc.org They are constructed from metal ions or clusters linked together by organic ligands, creating a three-dimensional network. nih.gov These characteristics make MOFs highly promising adsorbents for a wide range of pollutants, including organic dyes. researchgate.netnih.gov
The efficiency of MOFs in dye removal is attributed to several factors:
High Porosity and Surface Area: MOFs can possess surface areas far exceeding traditional adsorbents like activated carbon, providing a greater number of available sites for dye adsorption. iwaponline.com
Tunable Structure: The properties of MOFs can be tailored by carefully selecting the metal centers and organic linkers, allowing for the design of frameworks with specific pore sizes and functionalities to target particular dye molecules. nih.gov
Adsorption Mechanisms: Dye removal by MOFs can occur through various interactions, including electrostatic attraction between the MOF's charged framework and ionic dyes, π-π stacking interactions between the aromatic rings of the dye and the organic linkers, and hydrogen bonding. nih.gov
Adsorption Kinetics Modeling for this compound Removal
To understand the rate and mechanism of dye adsorption onto an adsorbent, the experimental data is analyzed using various kinetic models. This analysis is crucial for process design and optimization.
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
The pseudo-first-order model, often associated with physisorption, and the pseudo-second-order model, which typically suggests that chemisorption is the rate-limiting step, are the most commonly used models to describe adsorption kinetics. nih.gov
The pseudo-first-order equation is expressed as: log(q_e - q_t) = log(q_e) - (k₁/2.303)t
The pseudo-second-order equation is given by: t/q_t = 1/(k₂q_e²) + (1/q_e)t
Where:
q_e (mg/g) is the amount of dye adsorbed at equilibrium.
q_t (mg/g) is the amount of dye adsorbed at time t (min).
k₁ (min⁻¹) is the rate constant of the pseudo-first-order model.
k₂ (g/mg·min) is the rate constant of the pseudo-second-order model.
In a study on the adsorption of Direct Brown 95 onto chitosan, the experimental data was found to be well-described by the pseudo-second-order kinetic model. This indicates that the adsorption process is likely controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. The correlation coefficients (R²) for the pseudo-second-order model were consistently higher than those for the pseudo-first-order model across various initial dye concentrations.
Table 1: Comparison of Kinetic Model Parameters for Direct Brown 95 Adsorption onto Chitosan
| Initial Conc. (mg/L) | Experimental qₑ (mg/g) | Pseudo-First-Order | Pseudo-Second-Order | ||
|---|---|---|---|---|---|
| k₁ (min⁻¹) | R² | k₂ (g/mg·min) | R² | ||
| 50 | 34.65 | 0.016 | 0.898 | 0.0011 | 0.998 |
| 100 | 41.21 | 0.018 | 0.941 | 0.0013 | 0.999 |
| 150 | 41.65 | 0.021 | 0.963 | 0.0017 | 0.999 |
Intraparticle Diffusion and Film Diffusion Models
Film Diffusion: This refers to the transport of the adsorbate from the bulk liquid phase to the external surface of the adsorbent particle through the hydrodynamic boundary layer. rsc.org
Intraparticle Diffusion: This involves the movement of the adsorbate from the surface into the interior pores of the adsorbent. researchgate.net
The intraparticle diffusion model (Weber-Morris model) is expressed as: q_t = k_id * t^(1/2) + C
Where:
k_id (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.
C is the intercept, which relates to the thickness of the boundary layer.
If the plot of q_t versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. rsc.org However, if the plot is multi-linear and does not pass through the origin, it indicates that the adsorption process is complex and involves more than one mechanism, including film diffusion. researchgate.net For many dye-adsorbent systems, the process is controlled by both film diffusion in the initial stages and intraparticle diffusion in later stages. rsc.org
Adsorption Isotherm Analysis for Equilibrium Characteristics
Adsorption isotherms describe how an adsorbate distributes between the liquid and solid phases once the adsorption process reaches equilibrium. The analysis provides insight into the maximum adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent.
Langmuir Isotherm Model for Monolayer Adsorption
The Langmuir isotherm model is one of the most common models used to describe equilibrium data. byjus.com It is based on the assumption that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once these sites are occupied. wikipedia.orglibretexts.org
The linear form of the Langmuir equation is: C_e/q_e = 1/(q_max * K_L) + C_e/q_max
Where:
C_e (mg/L) is the equilibrium concentration of the adsorbate.
q_e (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.
q_max (mg/g) is the maximum monolayer adsorption capacity.
K_L (L/mg) is the Langmuir constant related to the affinity of the binding sites.
The adsorption of Direct Brown 95 onto chitosan was analyzed using the Langmuir model. The data fit the model well, indicating a homogeneous, monolayer adsorption process. The analysis allows for the determination of the maximum amount of dye that can be adsorbed by a unit mass of the adsorbent under the given experimental conditions.
Table 2: Langmuir Isotherm Parameters for Direct Brown 95 Adsorption onto Chitosan at Different Temperatures
| Temperature (°C) | qₘₐₓ (mg/g) | Kₗ (L/mg) | R² |
|---|---|---|---|
| 20 | 41.15 | 0.115 | 0.999 |
| 30 | 41.32 | 0.149 | 0.998 |
| 40 | 41.49 | 0.189 | 0.998 |
Comprehensive Elucidation of Adsorption Mechanisms
The removal of dyes like this compound from aqueous solutions by adsorption is governed by various physical and chemical interactions between the dye molecules and the surface of the adsorbent.
Physical adsorption, or physisorption, is a process where the adsorbate adheres to the surface of the adsorbent through weak intermolecular forces.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. For a large molecule like this compound, the cumulative effect of these forces can be significant, especially with adsorbents that have a large surface area.
Hydrogen Bonding: this compound possesses functional groups that can act as hydrogen bond donors or acceptors. If the adsorbent surface also contains functional groups capable of hydrogen bonding (e.g., hydroxyl or carboxyl groups), this can be a primary mechanism for adsorption.
Chemical adsorption, or chemisorption, involves the formation of a chemical bond between the dye molecules and the adsorbent surface. This type of adsorption is generally stronger and more specific than physical adsorption.
Covalent Bond Formation: This would involve the sharing of electrons between the this compound molecule and the adsorbent, leading to a very strong and often irreversible bond. This is a less common mechanism for dye adsorption but can occur with specially functionalized adsorbents.
Ionic Bond Formation: This involves the electrostatic attraction between oppositely charged ions. Since this compound is an anionic dye, it carries a negative charge. If the adsorbent surface is positively charged, strong ionic bonds can form.
Electrostatic interactions are a key driving force in the adsorption of ionic dyes. The surface charge of the adsorbent and the charge of the dye molecule are highly dependent on the pH of the solution.
For an anionic dye like this compound, adsorption is generally favored at lower pH values. At acidic pH, the surface of many common adsorbents becomes protonated, resulting in a net positive charge, which attracts the negatively charged dye anions. Conversely, at higher pH values, the adsorbent surface may become deprotonated and negatively charged, leading to electrostatic repulsion and reduced adsorption.
Ion exchange is a process in which ions on the surface of a solid (the adsorbent) are exchanged for ions of similar charge in a solution. For the remediation of this compound, an anion exchange mechanism could be involved. In this process, the anionic dye molecules would displace other anions (such as chloride or hydroxide (B78521) ions) from the surface of an anion exchange resin or a similarly functionalized adsorbent. The efficiency of this process depends on the selectivity of the adsorbent for the dye anion over other anions present in the wastewater.
Surface Complexation and π–π Stacking Interactions
The removal of azo dyes like this compound from aqueous solutions through adsorption is significantly influenced by a variety of intermolecular forces. Among the most crucial of these are surface complexation and π–π stacking interactions, which govern the affinity between the dye molecule and the adsorbent material.
The aromatic rings present in the complex structure of this compound play a pivotal role in its adsorption. These rings can engage in π–π stacking interactions with the surfaces of adsorbents that possess graphitic or aromatic structures, such as activated carbon or graphene-based materials. rsc.org This non-covalent interaction arises from the attractive forces between the electron clouds of the aromatic systems in the dye and the adsorbent. rsc.org The efficiency of this interaction is a key factor in the design of high-efficiency, broad-spectrum adsorbents for water contaminants. rsc.org Theoretical calculations on other azo dyes have shown that multilayer dye aggregates can be stabilized on adsorbent surfaces through these π–π stacking interactions, forming dimers and trimers which enhance the adsorption capacity. nih.gov These interactions are established between parallel and mutually shifted aromatic systems, often at a distance of about 3.5 Å. nih.gov
Parametric Studies on Adsorption Efficiency
The efficiency of adsorbing this compound is not solely dependent on the nature of the adsorbent but is also heavily influenced by various operational parameters of the aqueous environment. A systematic study of these parameters is essential for optimizing the removal process. Key factors include the solution's pH, the operating temperature, the amount of adsorbent used (dosage), and the duration of contact between the dye and the adsorbent. nih.govresearchgate.net
The pH of the solution is a critical parameter that affects both the surface charge of the adsorbent and the speciation of the dye molecule. nih.gov this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups. The pH of the medium influences the degree of ionization of these functional groups.
Simultaneously, the surface of most adsorbents acquires a charge that is pH-dependent. At low pH values (acidic conditions), the concentration of H+ ions is high, leading to the protonation of the adsorbent's surface functional groups (like hydroxyl groups), resulting in a net positive surface charge. nih.gov This positive charge creates a strong electrostatic attraction with the anionic dye molecules, thereby enhancing the adsorption efficiency. nih.gov
Conversely, as the pH increases (alkaline conditions), the adsorbent surface tends to become negatively charged due to deprotonation, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption. nih.gov However, in some systems, attractive π–π interactions can become dominant at high pH, still allowing for significant adsorption. nih.gov Therefore, the optimal pH for the removal of this compound is typically found in the acidic range, where electrostatic attraction is maximized. For other direct dyes, it has been observed that dye uptake increases as the pH rises to a certain point (e.g., pH 8.0) before decreasing, suggesting a complex interplay of forces. orientjchem.org
Table 1: Illustrative Effect of pH on Anionic Azo Dye Adsorption This table presents generalized data for anionic azo dyes to illustrate the typical pH effect.
| pH | Adsorbent Surface Charge | Dye Species | Primary Interaction | Resulting Removal Efficiency |
|---|---|---|---|---|
| 2-4 (Acidic) | Positive | Anionic | Electrostatic Attraction | High |
| 6-8 (Neutral) | Slightly Negative/Neutral | Anionic | Repulsion/Weak Attraction | Moderate to Low |
| 9-11 (Alkaline) | Negative | Anionic | Electrostatic Repulsion | Low |
Temperature influences the adsorption process by affecting the kinetic energy of the dye molecules, their diffusion rate, and the equilibrium of the adsorption reaction. researchgate.net The study of temperature effects allows for the determination of key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, feasibility, and nature of the adsorption process. jmaterenvironsci.com
The thermodynamic relationship is described by the following equations: ΔG° = -RT ln(Kc) ln(Kc) = (ΔS°/R) - (ΔH°/RT)
Where R is the universal gas constant, T is the absolute temperature, and Kc is the equilibrium constant.
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible.
Enthalpy (ΔH°): A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. This is often because an increase in temperature enhances the mobility of dye ions and may cause swelling in the internal structure of the adsorbent, allowing for further penetration. researchgate.netjmaterenvironsci.com A negative ΔH° value indicates an exothermic process, where adsorption efficiency decreases as temperature increases. mdpi.com
Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-solution interface during the adsorption process.
For many direct dyes, the adsorption process is found to be endothermic and spontaneous. jmaterenvironsci.comaip.org However, exothermic processes have also been reported for other dyes, indicating that the nature of the interaction is highly specific to the dye-adsorbent system. mdpi.com
Table 2: Example Thermodynamic Parameters for Direct Dye Adsorption on an Activated Carbon Adsorbent Data adapted from a study on Direct Red 1 to illustrate thermodynamic principles. jmaterenvironsci.com
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process |
|---|---|---|---|---|
| 301 | -2.54 | +18.31 | +0.07 | Spontaneous, Endothermic |
| 313 | -3.38 | |||
| 323 | -4.08 |
The adsorbent dosage is a crucial parameter that determines the capacity of an adsorbent for a given initial concentration of the dye. mdpi.com Generally, an increase in the adsorbent dosage leads to a higher percentage of dye removal. nih.gov This is attributed to the increased surface area and the greater availability of active adsorption sites. nih.gov However, after a certain point, the removal efficiency may plateau as the number of available dye molecules becomes the limiting factor. researchgate.net Therefore, optimizing the adsorbent dosage is essential for achieving maximum removal efficiency in a cost-effective manner.
Contact time is the duration for which the adsorbent is in contact with the dye solution. The rate of adsorption is typically rapid at the initial stages, as there are abundant vacant active sites on the adsorbent surface. nih.gov As these sites become progressively occupied, the rate of adsorption slows down and eventually reaches a state of equilibrium, where the rate of adsorption equals the rate of desorption. mdpi.comnih.gov The time required to reach this equilibrium is known as the equilibrium time, and it is a critical parameter for designing wastewater treatment systems. mdpi.com
Table 3: Illustrative Data on Optimization of Adsorbent Dosage and Contact Time for Azo Dye Removal This table presents generalized data to illustrate typical trends.
| Effect of Adsorbent Dosage | Effect of Contact Time | ||
|---|---|---|---|
| Dosage (g/L) | Removal (%) | Time (min) | Removal (%) |
| 0.5 | 55 | 15 | 60 |
| 1.0 | 75 | 30 | 80 |
| 1.5 | 90 | 60 | 92 |
| 2.0 | 94 | 90 | 95 |
| 2.5 | 95 | 120 | 95 |
Biological Degradation by Microorganisms and Enzymes
Biological degradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating effluents containing this compound. This approach utilizes the metabolic capabilities of various microorganisms, such as bacteria, fungi, and algae, to break down the complex dye structure into simpler, less toxic compounds. nih.govnih.gov The process can involve either the complete mineralization of the dye into water, carbon dioxide, and mineral by-products or its transformation into intermediate compounds. nih.gov
The initial and most critical step in the bacterial degradation of azo dyes like this compound is the reductive cleavage of the azo bond (–N=N–). nih.gov This reaction is typically catalyzed by enzymes known as azoreductases. nih.govnih.gov In addition to azoreductases, other oxidoreductive enzymes such as laccases and lignin (B12514952) peroxidases have been shown to be involved in the degradation of direct brown dyes. nih.govresearchgate.net For instance, the degradation of Direct Brown MR by Acinetobacter calcoaceticus involves the induction of both intracellular and extracellular lignin peroxidase, as well as intracellular laccase. researchgate.netresearchgate.net Similarly, studies on a halo-thermophilic bacterial consortium demonstrated the involvement of laccase, lignin peroxidase, and azoreductase in the decolorization process of a direct brown dye. researchgate.net Plant-based enzymes, such as polyphenol oxidase (PPO), have also shown efficacy in degrading mixtures of brown and yellow dyes. ijplantenviro.com
Isolation and Characterization of Dye-Degrading Microbial Strains
The successful application of biological degradation relies on the identification and isolation of potent microbial strains capable of metabolizing the target dye. ijans.org These microorganisms are often sourced from environments previously contaminated with textile effluents, as the indigenous microbes in these locations may have adapted to utilize dyes as a source of carbon and nitrogen. ijans.orgresearchgate.net The isolation process typically involves collecting soil or water samples from contaminated sites, followed by enrichment culture techniques where the sample is grown in a minimal salt medium containing the target dye as the sole carbon source. elsevier.esjbsd.in
Several bacterial strains have been specifically identified for their ability to degrade direct brown dyes. A notable example is Acinetobacter calcoaceticus NCIM 2890, which has been extensively studied for its degradation of Direct Brown MR. nih.govresearchgate.netdongguk.eduscienceopen.com This strain can decolorize and biodegrade the dye, breaking it down into smaller metabolites such as biphenyl (B1667301) amine, biphenyl, and 3-amino 6-hydroxybenzoic acid. researchgate.netdongguk.edu Another identified strain is Pseudomonas sp. LBC1, which demonstrated 90% decolorization of Direct Brown MR at a concentration of 100 mg/L. researchgate.net More recently, research has focused on bacterial consortia, which are mixed cultures of different bacteria. These consortia, often dominated by genera like Marinobacter, Bacillus, and Halomonas, can be more robust and efficient in dye degradation due to synergistic metabolic activities. researchgate.net
Once isolated, the bacterial strains are characterized based on their morphological, cultural, physiological, and biochemical properties to identify them to the species level. jbsd.inworldwidejournals.com
Table 4: Microbial Strains Identified for Degradation of Direct Brown Dyes
| Microorganism | Target Dye | Key Findings | Reference |
|---|---|---|---|
| Acinetobacter calcoaceticus NCIM 2890 | Direct Brown MR | Degrades the dye via induction of lignin peroxidase and laccase. Metabolites identified include biphenyl amine and naphthalene (B1677914) diazonium. | researchgate.net |
| Pseudomonas sp. LBC1 | Direct Brown MR | Achieved 90% decolorization of 100 mg/L dye. A degradation pathway has been proposed. | researchgate.net |
| Bacterial Consortium ZZ | Direct Brown D3G | Dominated by Marinobacter, Bacillus, and Halomonas. Effective under halophilic and thermophilic conditions (pH 7-10, 40-50 °C). | researchgate.net |
Bacterial Consortia and Pure Bacterial Cultures
Research on the bacterial degradation of azo dyes has identified numerous consortia and pure cultures capable of decolorizing these compounds. Typically, the initial and rate-limiting step is the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions. This process is generally intracellular. mst.dk While specific studies on this compound are unavailable, it is anticipated that various bacterial species, particularly those isolated from dye-contaminated industrial effluents and sediments, would be capable of its initial breakdown.
Fungal Strains, Including White Rot Fungi
Fungal degradation, particularly by white-rot fungi such as Phanerochaete chrysosporium, offers a different mechanism. mst.dk These fungi secrete powerful, non-specific extracellular enzymes that can degrade a wide range of persistent organic pollutants, including azo dyes. mst.dk The degradation is often an aerobic process, relying on lignin-modifying enzymes. mst.dk Although no studies have specifically documented the degradation of this compound by fungi, it is plausible that white-rot fungi could effectively decolorize and degrade this dye.
Enzymatic Decolorization and Degradation Mechanisms
Role of Azoreductases in Azo Bond Cleavage
The key enzymes responsible for the initial breakdown of azo dyes in many bacteria are azoreductases. epa.gov These enzymes catalyze the reductive cleavage of the azo linkage, resulting in the formation of aromatic amines, which may be colorless but can also be toxic and carcinogenic. epa.govscribd.com This enzymatic reduction is often the first step in the biodegradation pathway. mst.dkgreenrivertech.com.tw Human gut and skin bacteria also possess azoreductases capable of metabolizing azo dyes. epa.gov
Activity of Laccases and Other Oxidoreductases
In contrast to the reductive cleavage by azoreductases, fungal degradation often involves oxidative enzymes like laccases and peroxidases (e.g., lignin peroxidase and manganese peroxidase). mst.dk These enzymes have a broad substrate specificity and can oxidize the aromatic rings of the dye molecules, leading to decolorization and further degradation. mst.dk Laccases, in particular, are seen as promising biocatalysts for treating dye-containing wastewater due to their ability to act on a wide range of phenolic compounds without the need for cofactors like H₂O₂.
Biotransformation Pathways and Metabolite Characterization
Aerobic and Anaerobic Degradation Pathways
The degradation of azo dyes is often most effective in a sequential anaerobic-aerobic process. mst.dk
Anaerobic Stage: Under anaerobic conditions, the primary event is the reductive cleavage of the azo bonds by azoreductases, leading to the formation of aromatic amines. mst.dk For this compound, this would likely result in the release of benzidine-related congeners, which are of significant environmental and health concern due to their carcinogenicity. epa.govuark.edu
Aerobic Stage: The aromatic amines produced in the anaerobic stage are often resistant to further degradation under the same conditions. However, they can be subsequently mineralized by different microbial communities under aerobic conditions. This stage typically involves hydroxylation and ring-opening of the aromatic intermediates.
Due to the absence of specific studies on this compound, the exact metabolites and the efficiency of their further degradation remain uncharacterized.
Breakdown of Aromatic Amine Intermediates
The biodegradation of azo dyes like this compound initially involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amine intermediates. These intermediates are often colorless but can be more toxic than the parent dye molecule. nih.govnih.gov The subsequent breakdown of these aromatic amines is a critical step in the complete mineralization of the dye and typically occurs under aerobic conditions. sci-hub.box
The degradation of these aromatic amines is an oxidative process. Microorganisms utilize enzymes such as hydroxylases and dioxygenases to introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. This hydroxylation is a key step in destabilizing the aromatic structure. Following hydroxylation, the aromatic ring is cleaved, leading to the formation of aliphatic intermediates. These aliphatic compounds, such as carboxylic acids, are then further metabolized by the microorganisms through central metabolic pathways, like the Krebs cycle, ultimately leading to the formation of carbon dioxide, water, and inorganic ions. nih.gov
A study on the degradation of a similar dye, Direct Brown D3G, by a halo-thermophilic consortium identified the involvement of enzymes like lignin peroxidase and laccase in the degradation process. nih.gov These enzymes are known for their ability to oxidize a wide range of aromatic compounds. The breakdown of aromatic amines is a crucial step in the detoxification process, as the complete mineralization of these intermediates prevents their accumulation in the environment. nih.govresearchgate.net The success of this breakdown is dependent on the specific microbial consortium present and the environmental conditions. nih.gov
Factors Affecting Biodegradation Efficiency and Rates
The efficiency and rate of the biodegradation of this compound are influenced by a multitude of physical, chemical, and biological factors. Optimizing these parameters is crucial for achieving effective and rapid degradation of the dye in aqueous environments.
Key Factors Influencing Biodegradation:
| Factor | Effect on Biodegradation | References |
| pH | The pH of the wastewater significantly affects the enzymatic activity of microorganisms. Most bacteria involved in dye degradation have an optimal pH range, typically around neutral (pH 7). Extreme pH values can denature the enzymes responsible for breaking down the dye molecules and their intermediates, thereby inhibiting the degradation process. | mdpi.com |
| Temperature | Temperature influences the metabolic rate of the microorganisms. Each microbial species has an optimal temperature range for growth and enzymatic activity. For instance, a study on the degradation of Brown 703 by Pseudomonas aeruginosa found the optimal temperature to be 38°C. Temperatures that are too high or too low can decrease the rate of biodegradation. | mdpi.com |
| Initial Dye Concentration | High concentrations of azo dyes can be toxic to the microorganisms responsible for their degradation. The dye molecules can inhibit microbial growth and enzymatic activity. Therefore, the initial concentration of this compound in the wastewater is a critical factor determining the efficiency of the biodegradation process. | researchgate.net |
| Oxygen Availability | The initial breakdown of the azo bond in this compound is a reductive process that occurs under anaerobic or anoxic conditions. However, the subsequent degradation of the resulting aromatic amines is an oxidative process that requires the presence of oxygen. Therefore, a sequential anaerobic-aerobic process is often most effective for the complete mineralization of azo dyes. | sci-hub.box |
| Nutrient Availability | Microorganisms require a source of carbon, nitrogen, and other essential nutrients for their growth and metabolic activities. The presence of sufficient nutrients in the wastewater can enhance the biodegradation of this compound by supporting a healthy and active microbial population. | nih.gov |
| Salinity | High salt concentrations, often found in textile industry wastewater, can adversely affect the metabolic activity of many microorganisms. However, halotolerant or halophilic bacteria can be employed for the bioremediation of saline dye-containing effluents. | mdpi.com |
Electrochemical Treatment Technologies for this compound
Electrochemical methods offer a promising alternative for the treatment of wastewater containing recalcitrant dyes like this compound. These technologies utilize electrical energy to drive chemical reactions that can lead to the degradation and mineralization of the dye molecules.
Electrocoagulation Processes for Dye Removal
Electrocoagulation (EC) is an electrochemical process that involves the in-situ generation of coagulants by the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. mdpi.com These metal ions then form flocs of metal hydroxides that can remove pollutants from the water through adsorption and co-precipitation.
In the context of this compound removal, the positively charged metal hydroxide flocs can effectively bind with the negatively charged dye molecules, leading to their removal from the solution. The process is influenced by several operational parameters including current density, pH, and the nature of the electrodes. A study on the electrocoagulation of a similar dye, Direct Brown 2, using aluminum electrodes achieved a removal efficiency of 99.89% at an initial dye concentration of 40 mg/L, a pH of 10, and a voltage of 12 V after 60 minutes of treatment. researchgate.net
Advantages of Electrocoagulation:
High removal efficiency for a wide range of dyes.
Simple equipment and easy operation. tuiasi.ro
Reduced sludge production compared to conventional coagulation processes. mdpi.com
No need for the addition of chemicals. tuiasi.ro
Anodic Oxidation Mechanisms and Electrode Materials
Anodic oxidation is an electrochemical process where pollutants are destroyed by direct or indirect oxidation at the anode surface. nih.gov In direct anodic oxidation, the dye molecule is adsorbed onto the anode surface and is directly oxidized by electron transfer. In indirect anodic oxidation, highly reactive species, such as hydroxyl radicals (•OH), are generated at the anode surface, which then attack and degrade the dye molecules in the bulk solution. nih.gov
The efficiency of anodic oxidation is highly dependent on the electrode material. "Active" anodes, such as those made of platinum or mixed metal oxides, promote the formation of higher oxidation state oxides that can mediate the oxidation of organic compounds. "Non-active" anodes, such as boron-doped diamond (BDD), have a high oxygen evolution potential and are very effective at generating hydroxyl radicals, leading to the complete mineralization of organic pollutants. mdpi.com
Advanced Electrochemical Oxidation Processes (EAOPs)
Advanced Electrochemical Oxidation Processes (EAOPs) are a group of technologies that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. These processes are highly effective for the treatment of wastewater containing refractory compounds like this compound. researchgate.net
Several EAOPs have been developed, including:
Electro-Fenton: This process involves the electrochemical generation of Fenton's reagent (Fe²⁺ and H₂O₂) in situ. The reaction between Fe²⁺ and H₂O₂ produces hydroxyl radicals, which are powerful oxidizing agents.
Photoelectro-Fenton: This is an enhancement of the electro-Fenton process where the solution is irradiated with UV light. The UV radiation promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. nih.gov
Anodic Oxidation with "non-active" anodes: As mentioned earlier, using anodes like BDD can efficiently generate hydroxyl radicals, leading to the mineralization of organic pollutants. mdpi.com
These processes are capable of achieving high degradation and mineralization efficiencies for a wide range of azo dyes. researchgate.net
Synergistic and Sequential Treatment Approaches for Enhanced Remediation
To achieve complete and cost-effective remediation of wastewater containing this compound, a single treatment method may not be sufficient. Therefore, synergistic and sequential treatment approaches that combine different technologies are often employed for enhanced efficiency.
A common and effective approach for the treatment of azo dye wastewater is a sequential anaerobic-aerobic biological process. sci-hub.box The initial anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage then promotes the degradation of the resulting aromatic amines. sci-hub.box
Electrochemical processes can also be integrated with biological treatments. For example, electrocoagulation can be used as a pre-treatment step to reduce the initial dye concentration and toxicity of the wastewater, making it more amenable to subsequent biological treatment. tuiasi.ro A study on the treatment of a textile effluent containing Basic Red 46 showed that an electrocoagulation pre-treatment significantly increased the biodegradability of the wastewater, as indicated by an increase in the BOD5/COD ratio from 0.05 to 0.35. tuiasi.ro This combined approach led to almost 65% mineralization of the dissolved organic carbon. tuiasi.ro
Furthermore, different advanced oxidation processes can be combined to enhance the degradation of dyes. For instance, the combination of ultrasound with photocatalysis and the photo-Fenton process has been shown to have a synergistic effect on the decolorization of azo dyes. nih.gov
Integration of Advanced Oxidation Processes (AOPs) with Biological Treatments
The integration of Advanced Oxidation Processes (AOPs) with biological treatments presents a synergistic approach for the degradation of complex dyes. AOPs, such as the Fenton process, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals (•OH) to partially oxidize the dye molecules, breaking down their complex structures into smaller, more biodegradable intermediates. mdpi.combiointerfaceresearch.com This initial chemical oxidation step enhances the susceptibility of the dye to subsequent microbial degradation. mdpi.combiointerfaceresearch.com
A notable example of this integrated approach is the sequential treatment of Reactive Blue 222, an azo dye with structural similarities to this compound. In one study, a photo-Fenton oxidation step was followed by an aerobic biological treatment using the white-rot fungi P. ostreatus and P. chrysosporium. The initial photo-Fenton process achieved approximately 90% decolorization, which was further increased to over 95% after the fungal treatment. researchgate.net This combined approach also resulted in significant reductions in COD and TOC, indicating substantial mineralization of the dye. researchgate.net
| Treatment Stage | Parameter | P. ostreatus | P. chrysosporium |
| Photo-Fenton Oxidation | Decolorization (%) | ~90 | ~90 |
| Sequential Treatment | Final Decolorization (%) | 96.88 | 95.23 |
| COD Reduction (%) | 95.34 | Not specified | |
| TOC Reduction (%) | 90.11 | Not specified | |
| TSS Reduction (%) | 90.84 | Not specified | |
| Phenolics Reduction (%) | 92.22 | Not specified |
The successful degradation of Direct Black 22, another related azo dye, has been demonstrated using photo-Fenton and electro-Fenton processes. researchgate.net These studies highlight the effectiveness of Fenton-based AOPs in the initial breakdown of complex azo dye structures, which is a critical prerequisite for subsequent biological mineralization. researchgate.net
Combined Adsorption-Degradation Systems
Combined adsorption-degradation systems offer another promising avenue for the removal of dyes from aqueous environments. In this approach, the dye is first concentrated onto the surface of an adsorbent material. This is then followed by a degradation step, which can be a chemical or biological process, to break down the adsorbed dye. This two-step process can be highly efficient as it overcomes the limitations of low pollutant concentrations for degradation reactions.
Various materials have been investigated for the adsorption of direct dyes, including activated carbon and chitosan. lu.sesemanticscholar.org The efficiency of adsorption is influenced by factors such as pH, contact time, and the initial dye concentration. lu.se Once the dye is adsorbed, the adsorbent-dye complex can be subjected to a degradation process.
One example of a combined system is the use of a catalyst that also acts as an adsorbent. For instance, research on the degradation of Direct Brown 2, a closely related compound, utilized copper hydroxyphosphate as a catalyst for wet hydrogen peroxide oxidation. The process involves the adsorption of the dye onto the catalyst surface, followed by its degradation through the action of hydroxyl radicals generated from the decomposition of hydrogen peroxide (H₂O₂). The efficiency of this degradation is dependent on the dosage of H₂O₂. researchgate.net
| H₂O₂ Dosage (mmol/L) | Degradation of Direct Brown 2 after 30 min (%) | Degradation of Direct Brown 2 after 60 min (%) |
| 2.5 | ~45 | ~60 |
| 5.0 | ~65 | ~85 |
| 10.0 | ~75 | ~95 |
| 15.0 | ~78 | ~98 |
| 20.0 | ~80 | ~99 |
Another approach involves photocatalysis, where a semiconductor material like titanium dioxide (TiO₂) is used as both an adsorbent and a photocatalyst. Upon illumination with UV or visible light, the photocatalyst generates reactive oxygen species that degrade the adsorbed dye molecules. rsc.org The integration of adsorption and photocatalysis has been shown to be effective for the removal of other direct dyes, such as Direct Blue 71. semanticscholar.org
Environmental Fate and Transport Dynamics of Direct Brown 222
Comprehensive Degradation Studies in Environmental Compartments
The degradation of azo dyes like Direct Brown 222 in the environment is a critical area of study, as the persistence and transformation of these compounds can lead to the formation of potentially harmful byproducts. The following sections explore the expected degradation pathways based on current knowledge of similar dyes.
Aerobic and Anaerobic Degradation in Soil Matrices
The breakdown of azo dyes in soil is heavily influenced by the presence or absence of oxygen. Generally, the azo bond (–N=N–), which is responsible for the color of these dyes, is resistant to breakdown under aerobic (oxygen-rich) conditions. mdpi.comnih.gov Microbial communities in aerobic soils often lack the necessary enzymes to efficiently cleave this bond. mdpi.com
Conversely, anaerobic (oxygen-deficient) conditions are typically more effective for the initial degradation of azo dyes. mdpi.comenvirobiotechjournals.com Under these conditions, various anaerobic bacteria can utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bond. mdpi.comenvirobiotechjournals.com This process results in the formation of colorless aromatic amines, which may be more mobile and potentially more toxic than the parent dye molecule. mdpi.comresearchgate.net While this initial step removes the color, complete degradation requires further steps.
A sequential anaerobic-aerobic process is often considered the most effective pathway for the complete breakdown of azo dyes in soil. researchgate.netnih.gov The initial anaerobic phase breaks the azo bond, and a subsequent aerobic phase allows for the mineralization of the resulting aromatic amines into simpler, less harmful compounds like carbon dioxide and water. researchgate.netnih.gov The efficiency of this process is dependent on various soil properties such as organic matter content, pH, and the composition of the microbial community. mpi.govt.nzmpi.govt.nz
Transformation in Sediment and Water Systems
Sediments often provide anaerobic environments conducive to the reductive cleavage of azo dyes, similar to anaerobic soils. aminer.cn The accumulation of dyes in sediment can act as a long-term source of contamination, slowly releasing the parent compound or its degradation products into the overlying water column.
In water systems, the transformation of direct azo dyes is influenced by factors such as sunlight, microbial activity, and water chemistry. Many direct dyes, which are designed to be water-soluble, can persist in the water column. mst.dk The degradation in water can occur through both biotic and abiotic pathways. Microbial degradation in water follows similar principles to that in soil, with anaerobic conditions favoring the initial breakdown of the azo bond. envirobiotechjournals.com
Photolytic Degradation under Simulated Environmental Conditions (e.g., Aqueous Systems, Soil Surfaces)
Photolytic degradation, or the breakdown of a chemical by light, can be a significant transformation pathway for some azo dyes. grafiati.com However, many azo dyes are designed to be light-stable to prevent fading in textile applications, which can translate to persistence in the environment. mst.dk The effectiveness of photolysis depends on the specific chemical structure of the dye and the wavelength of light. researchgate.net
In aqueous systems, direct photolysis can occur when the dye molecule absorbs light energy, leading to its decomposition. nih.gov The presence of other substances in the water, such as natural organic matter, can sometimes enhance this process through photosensitization. nih.gov For sulfonated azo dyes, studies have shown that UV irradiation can lead to the formation of hydroxylated intermediates and, eventually, low-molecular-weight organic acids. researchgate.net Research on other compounds has shown that far-UVC light (e.g., 222 nm) can be effective in degrading certain pollutants. acs.org
On soil surfaces, photodegradation can also occur, but the dye's adsorption to soil particles can affect its availability for light absorption and subsequent breakdown.
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For many azo dyes, the azo bond itself is generally stable against hydrolysis under typical environmental pH conditions. mst.dk However, the functional groups attached to the dye molecule can be susceptible to hydrolysis. For instance, some reactive dyes are designed to hydrolyze to facilitate binding to fibers, but this is less characteristic of direct dyes. researchgate.net The stability of a dye to hydrolysis is an important factor in its environmental persistence.
Adsorption, Desorption, and Mobility Investigations in Environmental Matrices
The movement of this compound in the environment is largely governed by its tendency to adsorb (bind) to soil and sediment particles. Direct dyes are typically anionic and water-soluble. mst.dk Their mobility in soil is influenced by soil composition, particularly the content of clay and organic matter, as well as the soil's cation-exchange capacity. scielo.brresearchgate.net
Studies on a similar dye, Direct Black 22, have shown that soils with higher clay and organic matter content exhibit greater sorption capacity, meaning the dye is more likely to be retained in the soil and less likely to leach into groundwater. scielo.brresearchgate.net The sorption process for direct dyes is often influenced by the soil's surface charge, which is pH-dependent. scielo.br Generally, higher sorption is observed in the superficial soil layers that are richer in organic matter. scielo.br The mobility of the dye is expected to be higher in sandy soils with low organic content. scielo.br Desorption, the release of the adsorbed dye back into the soil solution, can also occur, potentially leading to its transport over time.
Interactive Table: Factors Influencing Azo Dye Sorption in Soil
| Soil Property | Influence on Sorption of Anionic Dyes | Rationale |
| Clay Content | Increases sorption | Provides a larger surface area and potential binding sites. scielo.br |
| Organic Matter | Increases sorption | Offers numerous binding sites for organic compounds. scielo.br |
| pH | Variable, but lower pH can increase sorption | Affects the surface charge of soil colloids and the ionization of the dye. scielo.br |
| Cation-Exchange Capacity | Can influence sorption | Higher CEC often correlates with higher clay and organic matter content. scielo.br |
Mineralization Assessment and Carbon Cycle Integration
Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. researchgate.net For azo dyes, complete mineralization is the ultimate goal of remediation as it represents the complete removal of the pollutant from the environment.
As previously mentioned, the mineralization of azo dyes typically requires a two-stage process: an initial anaerobic reduction of the azo bond followed by an aerobic degradation of the resulting aromatic amines. researchgate.netnih.gov The carbon from the dye molecule is converted into carbon dioxide, which can then be integrated into the natural carbon cycle through processes like photosynthesis.
Bioavailability and Potential for Biotransformation in Environmental Systems
The bioavailability of a chemical refers to the fraction of it that is available for uptake by living organisms. For this compound, its bioavailability is influenced by its physical and chemical properties, as well as environmental factors. As a water-soluble dye, it can be readily transported in aquatic systems. However, its ionic nature can lead to adsorption onto soil particles and sediments, which can reduce its immediate bioavailability to water-column organisms but increase exposure for benthic and soil-dwelling organisms. scielo.brmst.dk
The structure of a dye, including its molecular weight and the presence of specific functional groups, significantly affects its microbial degradation. uminho.ptnih.gov Simpler, low-molecular-weight dyes are generally more easily biodegraded than complex, high-molecular-weight polymers. globalscienceresearchjournals.org
Biotransformation is the chemical alteration of a substance within a living organism. For azo dyes like this compound, biotransformation is a key process in their environmental degradation. This process is often a two-step mechanism involving anaerobic and aerobic conditions. nih.gov
Anaerobic Degradation: The initial and critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process typically occurs under anaerobic (oxygen-deficient) conditions, where the dye serves as an electron acceptor for microbial respiration. ruh.ac.lkresearchgate.net This cleavage results in the decolorization of the dye and the formation of aromatic amines. In the case of this compound, which is a benzidine-based dye, this anaerobic breakdown is expected to yield o-tolidine (B45760), a known carcinogen. greenrivertech.com.tweuropa.euiarc.fr
Aerobic Degradation: The aromatic amines produced during anaerobic degradation are often more toxic than the parent dye. nih.gov These amines are generally resistant to further degradation under anaerobic conditions but can be mineralized under aerobic (oxygen-rich) conditions. nih.govoup.com Aerobic bacteria can utilize these amines as a source of carbon and energy, breaking them down into simpler, less harmful compounds like carbon dioxide and water. frontiersin.orgnih.gov Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective method for the complete biodegradation of azo dyes.
Several factors can influence the rate and extent of this compound's biotransformation:
Oxygen Levels: As mentioned, anaerobic conditions are crucial for the initial azo bond cleavage, while aerobic conditions are necessary for the degradation of the resulting aromatic amines. uminho.pt
pH and Temperature: Microbial activity is highly dependent on pH and temperature. Most dye-degrading microorganisms have optimal ranges for these parameters, outside of which their efficiency decreases. uminho.ptglobalscienceresearchjournals.org
Nutrient Availability: The presence of carbon and nitrogen sources can enhance microbial growth and, consequently, the rate of dye degradation. nih.gov
Dye Concentration: High concentrations of the dye can be toxic to microorganisms, inhibiting their metabolic activity. uminho.pt
While specific studies on the biotransformation of this compound are limited, research on similar direct brown dyes provides insights. For instance, a study on the degradation of Direct Brown MR by Acinetobacter calcoaceticus identified biphenyl (B1667301) amine, biphenyl, 3-amino-6-hydroxybenzoic acid, and naphthalene (B1677914) diazonium as degradation products. epa.gov Another study on the photocatalytic degradation of Direct Brown RN showed significant color and COD (Chemical Oxygen Demand) reduction. banglajol.info
Interactive Data Table: Factors Affecting Microbial Degradation of Azo Dyes
| Factor | Influence on Biodegradation | General Optimal Conditions |
| Oxygen | Anaerobic conditions for azo bond cleavage; Aerobic for amine degradation. | Sequential anaerobic/aerobic |
| pH | Affects enzyme activity and microbial growth. | Neutral to slightly alkaline (pH 7-9) for many bacteria. |
| Temperature | Influences microbial metabolic rates. | Mesophilic range (25-40°C) for most environmental microbes. |
| Nutrients | Co-substrates can enhance microbial activity. | Presence of easily utilizable carbon and nitrogen sources. |
| Dye Structure | Complexity and molecular weight impact degradability. | Simpler structures and lower molecular weights are more readily degraded. |
| Dye Concentration | High concentrations can be inhibitory/toxic to microbes. | Varies by dye and microbial species. |
Application of Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological activity or environmental fate. springernature.comecetoc.org These models are valuable tools for predicting the potential environmental risks of chemicals, including dyes, often before they are synthesized or when experimental data is scarce. springernature.comecetoc.org
For azo dyes, QSAR models can be used to predict various endpoints, including:
Toxicity: Predicting acute and chronic toxicity to aquatic organisms.
Carcinogenicity and Mutagenicity: Assessing the potential for dyes and their breakdown products to cause cancer or genetic mutations. This is particularly relevant for dyes like this compound that can form carcinogenic amines. researchgate.neteuropa.eumdpi.comtandfonline.com
Biodegradability: Estimating the rate and extent of biodegradation under different environmental conditions.
Physicochemical Properties: Predicting properties like water solubility, soil adsorption coefficient (Koc), and octanol-water partition coefficient (Kow), which are crucial for understanding environmental transport and bioavailability. mst.dkepa.govgeology.czchemsafetypro.com
The development of a QSAR model involves several steps:
Data Collection: Gathering a dataset of compounds with known experimental values for the endpoint of interest.
Descriptor Calculation: Calculating molecular descriptors that numerically represent the chemical structure of the compounds. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Building: Using statistical methods to establish a mathematical relationship between the molecular descriptors and the experimental endpoint.
Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.
Interactive Data Table: Common Descriptors in QSAR Models for Dyes
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Number of atoms/bonds | Basic information about the molecule's composition. |
| Topological | Connectivity indices, Shape indices | Information about the branching and shape of the molecule. |
| Geometric | Molecular surface area, Molecular volume | 3D properties of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties related to reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity and potential for bioaccumulation. |
Theoretical and Computational Chemistry Investigations of Direct Brown 222
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Molecular Geometry and Energy CalculationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems.whiterose.ac.ukresearchgate.netFor Direct Brown 222, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing the positions of its atoms to find the minimum energy conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT would be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap typically indicates a molecule is more reactive. These calculations would also provide insights into the distribution of electron density, identifying electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. acs.org
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. figshare.compeerj.comrsc.org An MD simulation of this compound, likely in an aqueous solution to mimic environmental conditions, would involve calculating the trajectories of the dye molecule and surrounding water molecules. This would provide detailed insights into how the dye interacts with its environment, including the formation of hydrogen bonds and van der Waals interactions. Such simulations are essential for understanding its solubility, aggregation behavior, and how it interacts with other molecules or surfaces in a system. nih.govmdpi.com
Hypothetical Data from MD Simulations:
| Property | Hypothetical Finding | Implication |
|---|---|---|
| Radial Distribution Function (g(r)) | Peaks indicating specific water structuring around sulfonate groups. | Shows how the dye influences the local solvent environment. |
| Mean Square Displacement (MSD) | Calculation of the diffusion coefficient of the dye in water. | Quantifies the mobility of the dye in solution. |
Molecular Docking Studies for Enzyme-Substrate Interactions in Biodegradation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researcher.lifemit.edu In the context of this compound's biodegradation, docking studies would be used to model the interaction between the dye molecule (the substrate) and the active site of a degrading enzyme, such as a laccase or azoreductase. u-cergy.frrsc.orgvub.ac.be
These studies would predict the binding affinity (strength of interaction) and the specific binding mode. By identifying the key amino acid residues in the enzyme's active site that interact with the dye, researchers can understand the molecular basis for enzymatic degradation. whiterose.ac.ukresearchgate.net This information is invaluable for proposing degradation pathways and for engineering more efficient enzymes for bioremediation. nih.govucl.ac.uk
Hypothetical Molecular Docking Results:
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Hypothetical Degradation Implication |
|---|---|---|---|
| Laccase | -X.X | His, Asp, Tyr | Favorable binding suggests potential for oxidative degradation. |
Computational Modeling of Adsorption Phenomena and Surface Interactions
Computational modeling can be used to simulate the adsorption of molecules like this compound onto various surfaces, such as activated carbon, clays (B1170129), or other adsorbent materials used in wastewater treatment. rsc.orgresearchgate.net These models, often employing methods like Monte Carlo simulations or DFT calculations for surface-adsorbate systems, can predict adsorption energies, identify the most favorable adsorption sites on the material's surface, and describe the orientation of the adsorbed dye molecule. vub.ac.be This theoretical understanding helps in interpreting experimental adsorption data and in designing more effective adsorbent materials for dye removal. u-cergy.fr
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxybenzoic acid |
| 3,3′-Dimethylbenzidine |
| 4-Aminobenzenesulfonic acid |
Development of Predictive Models for Degradation Kinetics and Mechanisms
The prediction of how azo dyes like this compound break down in the environment is crucial for assessing their persistence and developing effective treatment technologies. Theoretical and computational chemistry provide powerful tools to create models that forecast degradation rates (kinetics) and unravel the complex chemical steps involved (mechanisms). These predictive models are primarily centered around Quantitative Structure-Activity Relationships (QSAR) and detailed quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, in this case, its degradation rate or efficiency. tandfonline.comfrontiersin.org The fundamental principle is that the structural properties of a molecule, which can be calculated or estimated, determine its chemical behavior. For azo dyes, QSAR models are developed by correlating various molecular descriptors with experimentally determined degradation data from processes like photodegradation, ozonation, or electrochemical oxidation. tandfonline.comresearchgate.netnih.gov
These models are often expressed as linear or non-linear equations. For instance, a model for predicting the degradation rate constant (k) might take the form:
ln(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents constants derived from statistical regression, and D represents the different molecular descriptors.
The selection of appropriate molecular descriptors is critical for building a robust and predictive QSAR model. These descriptors are calculated using computational chemistry methods, most notably Density-Functional Theory (DFT). researchgate.netnih.gov Key descriptors found to be significant in predicting the degradation of azo dyes include:
Quantum Chemical Descriptors: These relate to the electronic properties of the molecule.
E HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the tendency of a molecule to donate electrons. tandfonline.com
E LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of a molecule to accept electrons. tandfonline.com
HOMO-LUMO Gap (ΔE): A smaller energy gap can suggest higher reactivity. frontiersin.orgnih.gov
Partial Charges (qC+, qC-): The most positive and negative charges on carbon atoms can indicate sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Fukui Indices (f+, f-, f0): These indices predict the most reactive sites for electrophilic, nucleophilic, and radical attacks, respectively. nih.govnih.gov
Topological and Geometrical Descriptors:
Surface Area (SAA): The accessible surface area of the molecule can influence its interaction with reactants. frontiersin.org
Molecular Weight (MW): Can be a simple yet effective descriptor in some models. frontiersin.org
The development of a QSAR model involves several steps: selecting a set of diverse dyes (the training set), calculating their molecular descriptors, measuring their experimental degradation rates, and then using multiple linear regression (MLR) or other machine learning methods to build the model. frontiersin.orgresearchgate.netosti.gov The model's predictive power is then validated using internal and external validation techniques. frontiersin.orgnih.gov
Table 1: Key Molecular Descriptors Used in QSAR Models for Azo Dye Degradation
| Descriptor Category | Descriptor Name | Symbol | Significance in Degradation |
| Quantum Chemical | Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability; higher values can correlate with susceptibility to oxidation. tandfonline.com |
| Quantum Chemical | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability; lower values can correlate with susceptibility to reduction. tandfonline.com |
| Quantum Chemical | Most Positive/Negative Partial Charge on a Carbon Atom | qC+, qC- | Identifies sites prone to nucleophilic or electrophilic attack. researchgate.net |
| Quantum Chemical | Fukui Function | f0 | Predicts sites most susceptible to attack by free radicals. nih.gov |
| Geometrical | Surface Area (Approx.) | SAA | Relates to the molecule's potential for interaction with reactants and surfaces. frontiersin.org |
Kinetic and Mechanistic Insights
While QSAR provides predictive models for the rate of degradation, computational chemistry offers deeper insights into the mechanism, or the specific reaction pathways. The degradation of azo dyes often follows pseudo-first-order kinetics, especially in photocatalytic systems. researchgate.netnih.gov
Computational studies, often using Density Functional Theory (DFT), can simulate the degradation process at a molecular level. europa.euucl.ac.uk This involves:
Reactant and Intermediate Geometry Optimization: Calculating the most stable three-dimensional structures of the dye molecule and any potential intermediates. ucl.ac.uk
Transition State (TS) Searches: Identifying the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. ucl.ac.uk
Reaction Pathway Simulation: Mapping the entire energy landscape of a proposed degradation mechanism, from reactants to products, through various transition states and intermediates. europa.eunih.gov
For azo dyes like this compound, a primary degradation pathway involves the cleavage of the nitrogen-nitrogen double bond (–N=N–), which is the chromophore responsible for its color. Computational studies have verified that this cleavage is often not a result of direct photolysis but is caused by the attack of highly reactive species generated during advanced oxidation processes. researchgate.net These reactive species include hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). nih.gov
By calculating parameters like Fukui functions and mapping the electrostatic potential, researchers can predict which parts of the this compound molecule are most vulnerable. nih.gov For example, the model might predict that a radical attack is more likely to occur at the azo linkage or specific aromatic rings within the complex structure of the dye. These theoretical predictions help interpret experimental results and guide the development of more efficient degradation technologies. rsc.org
Table 2: Example of a Predictive Kinetic Model for Ozonation
| Model Equation | Variables | Description | Reference |
| ln(k') = 1.978 - 95.484f0x - 3.350qCmin + 38.221f+x | k' : Predicted rate constantf0x: Highest Fukui function for radical attack on a main-chain carbonqCmin : Minimum partial charge on a carbon atomf+x: Highest Fukui function for nucleophilic attack on a main-chain carbon | This QSAR model was developed to predict the ozonation rate constants for a diverse set of organic pollutants, including azo dyes. It highlights the importance of the molecule's susceptibility to radical and nucleophilic attack in determining its degradation kinetics. | nih.gov |
Academic Perspectives on Industrial Applications and Environmental Management of Direct Brown 222
Analysis of Current Industrial Practices in Dye Application and Effluent Discharge
Direct Brown 222 is a water-soluble dye powder with a reddish-brown to dark yellow-light brown appearance. worlddyevariety.comemperordye.com Its primary application is in the dyeing of cellulosic fibers such as cotton and viscose, as well as in the paper and leather industries. worlddyevariety.comnih.gov The dyeing process with this compound demonstrates good dye uptake, with the highest affinity for cellulose (B213188) fibers observed between 60 to 80 °C. worlddyevariety.com To achieve uniform coloring, the process requires careful control of temperature and the addition of salt. emperordye.com
A significant challenge in the industrial use of this compound and other dyes is the inefficiency of the dyeing process, which can result in a substantial portion of the dye not binding to the fibers and being discharged into wastewater. mdpi.com It is estimated that approximately 20% of dyes used in industrial processes enter the environment through effluents. researchgate.net This discharge of untreated or inadequately treated effluent containing residual dye contributes to water pollution. researchgate.net The complex aromatic structure of azo dyes like this compound makes them resistant to degradation, posing a persistent environmental concern. mdpi.com Industrial effluents containing such dyes are often characterized by high levels of color, biological oxygen demand (BOD), chemical oxygen demand (COD), and total dissolved solids (TDS). mdpi.com
Evaluation of Advanced Remediation Technologies for Industrial Wastewater Effluents
The remediation of wastewater containing dyes like this compound is a critical area of research and development. Various physical, chemical, and biological treatment methods have been investigated to address this issue. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs are a group of technologies that utilize highly reactive radicals, such as hydroxyl radicals, to break down organic pollutants. itrcweb.org Techniques like ozonation, Fenton processes, and photocatalysis fall under this category and have shown effectiveness in degrading complex dye molecules. rsc.orgnih.gov
Adsorption: This method involves the use of adsorbents to remove dyes from wastewater. rsc.org Activated carbon is a commonly used adsorbent, but due to its cost, researchers are exploring low-cost alternatives like bentonite (B74815) nanocomposites and bio-adsorbents derived from agricultural waste. mdpi.commdpi.com Adsorption is favored for its simplicity, high efficiency, and the potential for adsorbent regeneration. rsc.org
Coagulation and Flocculation: These processes use chemicals to destabilize and aggregate dye particles, which can then be removed through sedimentation. rsc.org
Membrane Filtration: Technologies like ultrafiltration and nanofiltration can effectively separate dye molecules from water. nih.gov
Biological Treatment: This approach uses microorganisms to biodegrade dye compounds. gnest.org While it is a cost-effective and environmentally friendly option, the complex and recalcitrant nature of some dyes can limit its effectiveness. mdpi.com
The table below provides a comparative overview of different remediation technologies.
| Technology | Description | Advantages | Disadvantages |
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive radicals to degrade pollutants. itrcweb.org | Effective for a wide range of complex dyes. rsc.org | Can be costly and may produce by-products. nih.gov |
| Adsorption | Uses porous materials to bind and remove dyes. rsc.org | High removal efficiency, simple operation, potential for regeneration. rsc.org | Cost of adsorbents can be high; disposal of spent adsorbent. rsc.org |
| Coagulation/Flocculation | Employs chemical agents to aggregate dye particles for removal. rsc.org | Relatively simple and cost-effective. | Produces a large volume of sludge. mdpi.com |
| Membrane Filtration | Separates dyes using semi-permeable membranes. nih.gov | High-quality effluent. | Prone to membrane fouling, can be expensive. nih.gov |
| Biological Treatment | Uses microorganisms to break down dyes. gnest.org | Environmentally friendly, cost-effective. nih.gov | Can be slow; may not be effective for all dye types. mdpi.com |
Research into Sustainable and Cost-Effective Treatment Solutions for this compound
The focus of current research is on developing sustainable and economically viable treatment solutions for dye-laden wastewater. A key area of investigation is the use of low-cost, locally available materials as adsorbents. mdpi.com For instance, agricultural byproducts and clays (B1170129) like bentonite have shown promise in removing dyes from aqueous solutions. mdpi.commdpi.com
Integrating different treatment methods is another promising approach. For example, combining biological processes with electrochemical techniques, such as in microbial-electro-Fenton systems, can enhance the degradation of persistent dyes. nih.gov These hybrid systems aim to leverage the cost-effectiveness of biological methods with the high efficiency of advanced chemical processes. dntb.gov.ua
Furthermore, there is a growing emphasis on the circular economy concept, which includes the recovery and reuse of dyes and other chemicals from wastewater. gnest.org This not only reduces pollution but also minimizes resource consumption.
Lifecycle Assessment Considerations for this compound
A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. lmnarchitects.com For this compound, a comprehensive LCA would consider the environmental footprint of its manufacturing process, its application in dyeing, the treatment of the resulting wastewater, and the end-of-life of the dyed products.
The manufacturing of azo dyes involves multiple chemical synthesis steps, which consume energy and raw materials and can generate hazardous waste. worlddyevariety.com The application phase, as discussed, leads to significant water consumption and the generation of colored effluents. emperordye.commdpi.com The environmental impact of the wastewater treatment phase depends heavily on the technology employed, with energy-intensive methods like AOPs having a different profile than low-energy options like biological treatment. unece.orgemew.com
Regulatory Frameworks and Policy Implications for Direct Brown 222 and Azo Dyes
Comparative Analysis of International Regulatory Standards for Azo Dye Restriction in Industries (e.g., Textile Industry)
Regulatory approaches to azo dyes vary significantly worldwide, reflecting different priorities and legislative philosophies. The textile and leather industries, due to the direct and prolonged skin contact associated with their products, are the primary focus of these regulations. satra.comsustainability-directory.com
The European Union (EU) has one of the most comprehensive regulatory frameworks for chemicals, known as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). sustainability-directory.com Under Annex XVII of REACH, the EU restricts the use of azo dyes that can release any of 22 specified carcinogenic aromatic amines in concentrations exceeding 30 mg/kg (or 30 parts per million) in textile and leather articles. uark.edusgs.comqima.com This legislation effectively bans the placing on the market of products that violate these limits. canada.ca A European Commission document specifically identifies Direct Brown 222 as a dye capable of releasing the carcinogenic amine 3,3'-Dimethylbenzidine (o-Tolidine). europa.eu
In contrast, the United States does not have a specific federal law that regulates azo dyes in textiles. uark.eduijrrjournal.com Instead, control is fragmented. Some aromatic amines derived from azo dyes are restricted at the state level through legislation like California's Proposition 65, which requires warning labels for products containing chemicals known to cause cancer. satra.comuark.edublcleathertech.com The Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with authority to regulate chemicals, but historically it has been seen as less stringent than its European counterpart. uark.edu
China's national standards, often referred to as GB standards, are also stringent and largely align with EU regulations. blcleathertech.comlcms.cz The GB 18401 standard, for instance, sets a limit of 20 mg/kg for 24 specific aromatic amines, making it one of the strictest regulations globally. lcms.cz
Other countries, such as India , have also taken action, prohibiting the handling of numerous azo- and benzidine-based dyes. canada.ca In Canada , regulations have been developed to limit the release of certain azo disperse dyes, including Disperse Yellow 3, into the aquatic environment from textile facilities. canada.ca
These varying international standards create a complex compliance landscape for global manufacturers and retailers. sustainability-directory.comuark.edu
Interactive Table: Comparison of International Azo Dye Regulations
| Region/Country | Key Legislation | Scope | Restricted Aromatic Amines | Concentration Limit | Specific Mention of this compound |
| European Union | REACH (Annex XVII, Entry 43) | Textile and leather articles with direct and prolonged skin contact. satra.com | 22 specified amines. uark.edu | < 30 mg/kg per amine. sgs.com | Yes, identified as releasing 3,3'-Dimethylbenzidine. europa.eu |
| United States | No specific federal law. | Varies by state. | Regulated at the state level (e.g., California Prop 65). ijrrjournal.com | Varies by state and regulation. | Not explicitly regulated at the federal level. |
| China | GB Standards (e.g., GB 18401) | Textiles and other consumer products. | 24 specified amines. lcms.cz | < 20 mg/kg per amine. lcms.cz | Covered under the general ban of dyes releasing restricted amines. |
| Canada | Canadian Environmental Protection Act (CEPA) | Focus on environmental release from textile facilities for specific dyes. canada.ca | Focus on specific dyes like Disperse Yellow 3. canada.ca | Release limits for facilities, not final products. canada.ca | Not specifically mentioned in the release guidelines. |
| India | Environment (Protection) Act, 1986 | Prohibits the handling (manufacture, import, use, etc.) of specific dyes. canada.ca | 112 specific azo- and benzidine-based dyes are prohibited. canada.ca | N/A (Complete ban on handling). | Likely covered if it falls under the list of prohibited dyes. |
Development of Science-Based Policy Recommendations for this compound Management
A science-based approach to managing the risks associated with this compound requires policies that are informed by its known chemical properties and the limitations of current regulatory frameworks. Given that this compound is known to cleave into 3,3'-Dimethylbenzidine, a carcinogenic aromatic amine, a precautionary and comprehensive management strategy is warranted. europa.eu
Policy Recommendations:
Explicit Prohibition and Harmonization: Regulators in jurisdictions without explicit bans, such as the United States at the federal level, should move towards prohibiting this compound and other azo dyes that release carcinogenic amines, aligning with the stringent standards of the EU and China. uark.edulcms.cz International harmonization of restricted substance lists and testing methods would simplify compliance and create a level playing field. sustainability-directory.com
Focus on Effluent and Manufacturing Processes: Policy must expand beyond consumer products to regulate the environmental release of dyes from textile mills. This includes setting and enforcing strict limits on the concentration of azo dyes like this compound in industrial wastewater.
Enhance Supply Chain Transparency and Responsibility: Policies should mandate greater transparency throughout the supply chain. sustainability-directory.com This would require manufacturers to declare the specific dyes used in their products, enabling better tracking and risk assessment. It places responsibility on all actors in the supply chain to ensure compliance. uark.edu
Improve Risk Assessment Protocols: There is a need for improved risk assessment that considers the full lifecycle of the dye, including its environmental fate and the potential for degradation into harmful byproducts under various environmental conditions. sustainability-directory.com This addresses the "toxicity data gap" where dyes not currently restricted may still pose a risk. uark.edu
Future Directions in Environmental Legislation and Chemical Control for Azo Dyes
The future of environmental legislation for azo dyes is moving towards a more holistic and proactive approach to chemical management. Several key trends are shaping the next generation of regulations.
A primary direction is the push for greater international harmonization . sustainability-directory.com The current patchwork of regulations creates compliance challenges and can lead to the shifting of environmental burdens to regions with weaker oversight. sustainability-directory.com A globally recognized set of standards for azo dyes would be more effective and efficient.
There is also a strong emphasis on sustainable chemistry and the development of benign alternatives . sustainability-directory.com Future policies will likely not only restrict hazardous substances but also actively promote the use of safer chemicals and technologies through incentives, research funding, and green public procurement.
Enhanced transparency and traceability in the supply chain are becoming critical. sustainability-directory.com Technologies like blockchain are being explored to provide a verifiable record of a product's journey, including the chemicals used in its production. This empowers regulators, businesses, and consumers to make more informed decisions. sustainability-directory.com
Finally, there is a move away from a substance-by-substance approach towards regulating groups of chemicals with similar properties and risks. This can accelerate the regulatory process and prevent "regrettable substitution," where a banned chemical is simply replaced by a similar, equally harmful one. The focus will continue to shift from end-of-pipe solutions to a comprehensive, lifecycle-based management of chemicals, aiming to prevent pollution at its source. alderbioinsights.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
